3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide
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Overview
Description
3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The unique structure of this compound combines a piperazine ring with an indene moiety, which may confer distinct biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under reflux conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide, typically at room temperature.
Amidation: The benzylated piperazine is reacted with 2,3-dihydro-1H-indene-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The compound may undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. For example, it could interact with neurotransmitter receptors in the brain, leading to changes in signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazine: A simpler analog with similar pharmacological properties.
N-(2,3-dihydro-1H-inden-5-yl)propanamide: Another related compound with potential therapeutic applications.
Uniqueness
3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and potential applications. The presence of both the piperazine and indene moieties in a single molecule may result in synergistic effects that are not observed in simpler analogs.
Properties
Molecular Formula |
C23H29N3O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide |
InChI |
InChI=1S/C23H29N3O/c27-23(24-22-10-9-20-7-4-8-21(20)17-22)11-12-25-13-15-26(16-14-25)18-19-5-2-1-3-6-19/h1-3,5-6,9-10,17H,4,7-8,11-16,18H2,(H,24,27) |
InChI Key |
WOTGTNJBPTXKAI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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